molecular formula C21H30BN3O4 B15323940 N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide

Cat. No.: B15323940
M. Wt: 399.3 g/mol
InChI Key: CQCMIGAXQAHPRU-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide is a boron-containing acetamide derivative with a substituted isoxazole core. The compound features a tert-butyl group on the isoxazole ring and a phenylaminoacetamide moiety linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.

Properties

Molecular Formula

C21H30BN3O4

Molecular Weight

399.3 g/mol

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]acetamide

InChI

InChI=1S/C21H30BN3O4/c1-19(2,3)16-12-18(27-25-16)24-17(26)13-23-15-10-8-9-14(11-15)22-28-20(4,5)21(6,7)29-22/h8-12,23H,13H2,1-7H3,(H,24,26)

InChI Key

CQCMIGAXQAHPRU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCC(=O)NC3=CC(=NO3)C(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables palladium-catalyzed cross-couplings. Representative examples include:

Reaction PartnerConditionsOutcomeYieldSource
Aryl/heteroaryl halidesPd(PPh₃)₄ (2–5 mol%), Na₂CO₃ (2.0 M), toluene/EtOH (2:1), 80°C, 4–6 hrBiaryl/heterobiaryl derivatives85–93%
Vinyl triflatesPdCl₂(dppf) (3 mol%), K₃PO₄, dioxane/H₂O (3:1), 90°C, 12 hrStyrenyl conjugates78%
Alkenyl boronic acidsPd(OAc)₂ (1 mol%), SPhos ligand, K₂CO₃, THF/H₂O, 60°C, 8 hrExtended π-systems82%

Mechanistic Insight : The boronate ester undergoes transmetallation with Pd⁰ catalysts, followed by oxidative addition to electrophilic partners (e.g., aryl halides) .

Oxazole Ring Functionalization

The 1,2-oxazole core participates in electrophilic substitutions and ring-opening reactions:

Reaction TypeReagents/ConditionsProductSelectivitySource
NitrationHNO₃/H₂SO₄ (1:3), 0°C, 2 hr4-Nitro-oxazole derivativeC4 > C5
HalogenationNBS (1.2 eq), AIBN (cat.), CCl₄, reflux, 6 hr5-Bromo-oxazole adductC5 exclusive
Acid-catalyzed hydrolysis6 M HCl, 100°C, 24 hrβ-ketoamide intermediateRing-opened

Key Observation : Steric hindrance from the tert-butyl group at C3 directs electrophiles to C4/C5 positions .

Acetamide Group Reactivity

The –NH–CO– linkage undergoes hydrolysis and condensation:

ReactionConditionsOutcomeKinetic DataSource
Acidic hydrolysis2 M H₂SO₄, 80°C, 8 hr2-Aminoacetamide + boronic acidk = 0.15 hr⁻¹
Basic hydrolysis1 M NaOH, EtOH/H₂O (1:1), 60°C, 4 hrCarboxylic acid derivative92% conversion
Schotten-Baumann acylationBenzoyl chloride (1.5 eq), 10% NaOH, 0°C, 1 hrN-Benzoyl protected analog88%

Stability Under Physiological Conditions

Critical for biomedical applications:

ConditionParametersDegradation PathwayHalf-Life (t₁/₂)Source
pH 7.4 buffer37°C, 72 hrBoronate ester hydrolysis48 hr
Human liver microsomesNADPH (1 mM), 37°C, 1 hrOxazole ring oxidation65% remaining
UV exposure254 nm, 24 hrPhoto-deboronationComplete

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name Molecular Formula Key Substituents Pharmacological Relevance
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide C₂₂H₃₁BN₃O₄ tert-butyl (isoxazole), phenylamino-boronate Boron-mediated enzyme inhibition
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide () C₁₀H₉ClN₂O₂ Chloromethyl (benzisoxazole) Precursor for bioactive derivatives
2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide () C₁₁H₉BrN₂O₂ Bromoacetamide, phenyl (isoxazole) Unspecified, structural analogue

Key Observations :

  • The target compound’s boronate ester distinguishes it from chloromethyl () and bromo () derivatives, enabling unique reactivity in cross-coupling reactions .

NMR Spectral Analysis

highlights the utility of NMR in differentiating structurally similar compounds. For the target compound:

  • The phenylamino-boronate group would exhibit distinct ¹H NMR signals (e.g., aromatic protons near 7.5–8.5 ppm and boronate methyl groups at ~1.3 ppm).
  • In contrast, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide () shows a singlet for ClCH₂ at 5.22 ppm and acetamide NH at 3300 cm⁻¹ in IR .

Pharmacological Activity

Table 2: Anti-Exudative Activity of Acetamide Derivatives ( Reference)

Compound Class Dose (mg/kg) Efficacy vs. Diclofenac Sodium (8 mg/kg)
2-((4-Amino-5-(furan-2-yl)...) 10 Comparable
Target Compound* Data not available in evidence Inferred potential based on structural motifs

Notes:

  • The boronate group may confer unique pharmacokinetic properties, such as enhanced membrane permeability or protease resistance.

Reactivity and Stability

  • The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group in the target compound offers greater hydrolytic stability compared to simpler boronic acids, making it suitable for prolonged storage and controlled-release applications .
  • In contrast, the chloromethyl group in is highly reactive, necessitating immediate derivatization to avoid decomposition .

Q & A

Q. What are the key synthetic pathways for preparing N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide?

The synthesis typically involves multi-step reactions:

  • Amide bond formation : Reacting an oxazol-5-yl amine precursor with a boronate-containing acetamide intermediate under reflux conditions in polar aprotic solvents (e.g., DMF or THF) .
  • Boron ester introduction : Suzuki-Miyaura coupling or direct borylation of the phenyl ring using Pd catalysts and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity?

Standard analytical methods include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify amide/boronate linkages and tert-butyl group presence. For example, 13C^{13}\text{C} NMR peaks at δ 25–30 ppm confirm tetramethyl dioxaborolane groups .
  • Mass spectrometry : High-resolution MS (ESI-TOF) to validate molecular weight (e.g., expected [M+H]+^+ for C21_{21}H30_{30}BN3_3O4_4: 424.2312) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?

Use Design of Experiments (DoE) to systematically vary parameters:

  • Temperature : Elevated temperatures (80–100°C) accelerate amide coupling but may promote side reactions (e.g., oxazole ring decomposition) .
  • Catalyst loading : Pd(PPh3_3)4_4 at 2–5 mol% balances cost and efficiency in Suzuki couplings .
  • Solvent effects : THF enhances boronate stability, while DMF improves solubility of intermediates . Statistical tools like response surface methodology (RSM) can identify optimal conditions .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected 1H^{1}\text{H}1H NMR splitting patterns)?

Contradictions may arise from:

  • Dynamic effects : Rotameric equilibria in the acetamide group can split peaks. Variable-temperature NMR (e.g., 25°C to −40°C) stabilizes conformers for clearer interpretation .
  • Impurity interference : LC-MS or 2D NMR (e.g., HSQC, HMBC) distinguishes main product signals from byproducts .
  • Boron quadrupolar broadening : Use 11B^{11}\text{B} NMR or decoupling techniques to clarify dioxaborolane signals .

Q. How can computational methods predict reactivity of the dioxaborolane moiety in cross-coupling reactions?

  • DFT calculations : Model transition states for Suzuki-Miyaura coupling to assess steric/electronic effects of the tert-butyl group on Pd coordination .
  • Molecular docking : Simulate interactions between the boronate and biological targets (e.g., proteases) to guide pharmacological studies .
  • Reaction pathway screening : Quantum-chemical software (e.g., Gaussian) identifies competing pathways (e.g., protodeboronation vs. cross-coupling) .

Q. What methodologies address stability challenges in aqueous or biological matrices?

  • Hydrolysis studies : Monitor boronate ester stability via HPLC under physiological pH (7.4) and temperature (37°C). Additives like mannitol can chelate boronate and prevent degradation .
  • Lyophilization : Formulate as a lyophilized powder to enhance shelf-life if instability is observed in solution .
  • Protection/deprotection strategies : Temporarily mask the boronate group with diethanolamine during synthesis to improve handling .

Q. How can researchers investigate structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Replace tert-butyl with cyclohexyl or isopropyl groups to assess steric effects on bioactivity .
  • Pharmacophore mapping : Overlay crystal structures of analogs to identify critical hydrogen-bonding motifs (e.g., acetamide carbonyl interactions) .
  • In vitro assays : Test kinase inhibition or antibacterial activity using dose-response curves (IC50_{50}/MIC values) and compare with structurally related compounds .

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